1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine
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Overview
Description
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, along with a piperazine and pyridine moiety, makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . By inhibiting CDK2, the compound can disrupt the normal cell cycle progression, leading to a halt in cell division . This is particularly effective in cancer cells, which often have uncontrolled cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the halting of DNA replication and cell division, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the action of this compound is significant inhibition of the growth of certain cell lines . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cells at relatively low concentrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment in which it is placed .
Biochemical Analysis
Biochemical Properties
5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially disrupt the normal cell cycle, leading to the inhibition of cell proliferation .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression . As a potential CDK2 inhibitor, it may interfere with the normal functioning of this enzyme, leading to disruption of the cell cycle and induction of apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of 5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine have not been reported, similar compounds have shown excellent thermal stability
Preparation Methods
The synthesis of 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the piperazine and pyridine moieties: The final steps involve the nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is functionalized with piperazine and pyridine derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the pyrazolo[1,5-a]pyrimidine core or the piperazine and pyridine moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine has been investigated for a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It has also been studied for its antimicrobial and antiviral properties.
Biological Research: Researchers have explored its use as a probe to study various biological processes, including signal transduction pathways and receptor-ligand interactions.
Industrial Applications: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and chemical reactivity.
Pyridine derivatives: Compounds containing a pyridine ring can have diverse applications in medicinal chemistry and materials science, depending on the nature of the substituents attached to the pyridine ring.
The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrimidine core with piperazine and pyridine moieties, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-17-15-21(27-13-11-26(12-14-27)20-9-5-6-10-23-20)28-22(25-17)19(16-24-28)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFGFAFVKMRRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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